![molecular formula C20H20N4O2 B2604464 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-31-3](/img/structure/B2604464.png)
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is characterized by the presence of a pyrimidine ring and an amide group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
While specific chemical reactions involving N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide are not detailed in the retrieved papers, similar compounds have been studied for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .Scientific Research Applications
Anti-Tubercular Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide: derivatives have been investigated for their anti-tubercular potential. In a study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents .
Anti-Fibrotic Activity
Although not directly studied for anti-fibrotic effects, compounds with similar structures have shown promise. Considering the presence of pyridine and benzamide moieties, it’s worth investigating whether N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibits anti-fibrotic properties. Such research could contribute to treating fibrotic diseases .
Thiamine Impurity
Interestingly, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide shares structural similarities with 4-amino-5-(aminomethyl)-2-methylpyrimidine. The latter is an impurity in thiamine (vitamin B1) synthesis. While this connection doesn’t directly imply applications, it highlights the compound’s relevance in pharmaceutical chemistry .
Synthetic Approaches
The compound’s structure could serve as a building block in synthetic chemistry. For instance, its pyridine ring and amide functionality might participate in diverse reactions, leading to pharmacologically active derivatives. Researchers could explore its use in constructing novel molecules .
properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-19-13-18(21-14(2)22-19)23-16-9-11-17(12-10-16)24-20(25)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQHFUVOOROTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide |
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